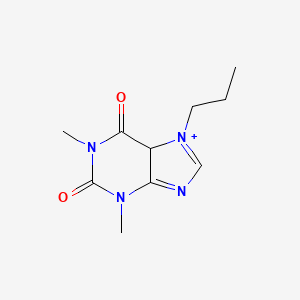
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- is a chemical compound belonging to the purine family. It is structurally related to other well-known purines such as caffeine and theobromine. This compound is characterized by its unique molecular structure, which includes a purine ring system substituted with methyl and propyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- typically involves the alkylation of a purine precursor. One common method includes the reaction of 1,3-dimethylxanthine with propyl iodide under basic conditions to introduce the propyl group at the 7-position. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl and propyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropurines, and various substituted purine derivatives.
科学研究应用
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cells. This elevation in cAMP can modulate various signaling pathways, resulting in diverse biological effects.
相似化合物的比较
Caffeine (1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-): Known for its stimulant effects.
Theobromine (1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-): Found in chocolate, with mild stimulant properties.
Theophylline (1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-): Used in medicine for its bronchodilator effects.
Uniqueness: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purines
属性
分子式 |
C10H15N4O2+ |
|---|---|
分子量 |
223.25 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6-7H,4-5H2,1-3H3/q+1 |
InChI 键 |
XMCMSLPRLJVFLT-UHFFFAOYSA-N |
规范 SMILES |
CCC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)
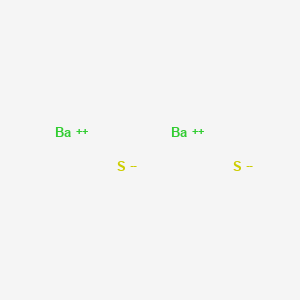
![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)

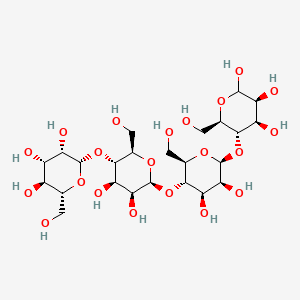
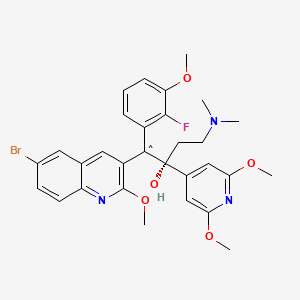
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)
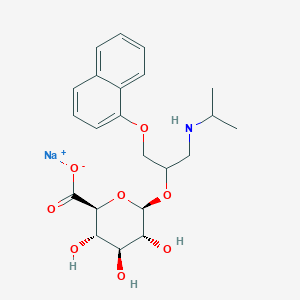
![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)
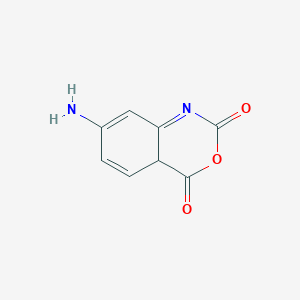

![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)
